Tert-butyl N-[(1S,2S,4R)-2-azido-1-bicyclo[2.2.1]heptanyl]carbamate
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Overview
Description
Tert-butyl N-[(1S,2S,4R)-2-azido-1-bicyclo[2.2.1]heptanyl]carbamate: is a synthetic compound characterized by the presence of a tert-butyl group, an azido group, and a bicyclic heptane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of tert-butyl N-[(1S,2S,4R)-2-azido-1-bicyclo[2.2.1]heptanyl]carbamate typically involves the following steps:
Formation of the Bicyclic Heptane Structure: The synthesis begins with the formation of the bicyclic heptane structure, which is achieved through a series of cyclization reactions.
Introduction of the Azido Group: The azido group is introduced via nucleophilic substitution reactions, where an appropriate azide source reacts with a precursor molecule.
Protection of the Amine Group: The amine group is protected using tert-butyl carbamate to prevent unwanted side reactions during subsequent steps.
Industrial Production Methods
Industrial production methods for this compound involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(1S,2S,4R)-2-azido-1-bicyclo[2.2.1]heptanyl]carbamate undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds under specific conditions.
Reduction: Reduction of the azido group can yield amines, which can be further functionalized.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include nitro compounds, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Tert-butyl N-[(1S,2S,4R)-2-azido-1-bicyclo[2.2.1]heptanyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential as a biochemical probe and in the design of enzyme inhibitors.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1S,2S,4R)-2-azido-1-bicyclo[2.2.1]heptanyl]carbamate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to signal transduction, metabolism, and cellular regulation.
The exact mechanism depends on the specific context and application, and further research is needed to fully elucidate its effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-[(1S,2S,4R)-rel-7-azabicyclo[2.2.1]heptan-2-yl]carbamate: A structurally related compound with similar reactivity and applications.
8-azabicyclo[3.2.1]octane derivatives: Compounds with a similar bicyclic structure, used in the synthesis of tropane alkaloids and other bioactive molecules.
Uniqueness
Tert-butyl N-[(1S,2S,4R)-2-azido-1-bicyclo[2.2.1]heptanyl]carbamate is unique due to its combination of a tert-butyl group, an azido group, and a bicyclic heptane structure.
Properties
IUPAC Name |
tert-butyl N-[(1S,2S,4R)-2-azido-1-bicyclo[2.2.1]heptanyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-11(2,3)18-10(17)14-12-5-4-8(7-12)6-9(12)15-16-13/h8-9H,4-7H2,1-3H3,(H,14,17)/t8-,9+,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXAFGSCVXCYJS-PTRXPTGYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(C1)CC2N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@]12CC[C@@H](C1)C[C@@H]2N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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